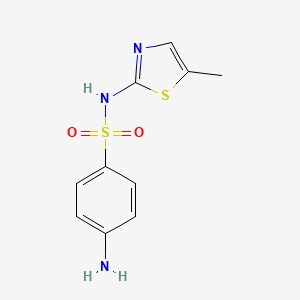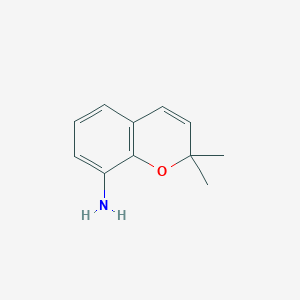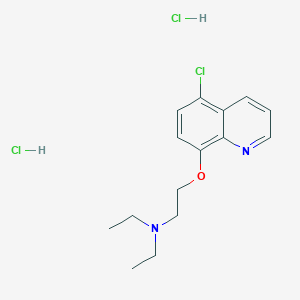
2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A2764 dihydrochloride is a highly selective inhibitor of the TWIK-related spinal cord potassium channel, also known as K2P18.1 or TRESK. It exhibits moderate inhibitory effects on other potassium channels such as TREK-1 and TALK-1. This compound is particularly sensitive to activated TRESK channels, with an IC50 value of 6.8 micromolar, compared to its effect on basal currents . A2764 dihydrochloride can lead to cell depolarization and increased excitability in native cells, making it a valuable tool for probing the role of TRESK channels in conditions like migraine and nociception .
準備方法
A2764 ジヒドロクロリドの合成経路と反応条件は、入手可能な文献には詳しく記載されていません。この化合物は、ジヒドロクロリド塩の形成を含む一連の化学反応によって合成されることが知られています。 工業生産方法は通常、最終製品の均一性と品質を確保するために、高純度試薬と制御された反応条件を使用します .
3. 化学反応解析
A2764 ジヒドロクロリドは、主に芳香族環とアミン基を含む有機化合物の典型的な反応を起こします。これらの反応には以下が含まれます。
酸化: この化合物は、特に芳香族環で酸化反応を起こすことがあり、さまざまな酸化誘導体の形成につながります。
還元: 還元反応はアミン基で起こり、還元されたアミン誘導体の形成につながる可能性があります。
置換: A2764 ジヒドロクロリドの芳香族環は、適切な条件下で環上の置換基が他の基に置き換えられる求電子置換反応に関与することができます。
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求電子剤があります 。これらの反応で生成される主な生成物は、使用する特定の条件と試薬によって異なります。
4. 科学研究への応用
A2764 ジヒドロクロリドは、以下を含む幅広い科学研究への応用があります。
化学: カリウムチャネル、特に TRESK チャネルの特性と機能を研究するためのツール化合物として使用されます。
生物学: この化合物は、細胞興奮性とシグナル伝達における TRESK チャネルの役割を理解するための研究に使用されています。
医学: A2764 ジヒドロクロリドは、TRESK チャネルが重要な役割を果たす片頭痛や疼痛管理などの状態における潜在的な治療用途について調査されています。
化学反応の分析
A2764 dihydrochloride primarily undergoes reactions typical of organic compounds containing aromatic rings and amine groups. These reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the amine groups, potentially leading to the formation of reduced amine derivatives.
Substitution: The aromatic ring in A2764 dihydrochloride can participate in electrophilic substitution reactions, where substituents on the ring are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
A2764 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the properties and functions of potassium channels, particularly TRESK channels.
Biology: The compound is employed in research to understand the role of TRESK channels in cellular excitability and signal transduction.
Medicine: A2764 dihydrochloride is investigated for its potential therapeutic applications in conditions like migraine and pain management, where TRESK channels play a significant role.
Industry: The compound is used in the development of new pharmaceuticals targeting potassium channels, contributing to the advancement of drug discovery and development
作用機序
A2764 ジヒドロクロリドは、TRESK カリウムチャネルを選択的に阻害することで効果を発揮します。この阻害は、チャネルを通るカリウムイオンの流れが阻害されるため、細胞の脱分極と興奮性の亢進につながります。A2764 ジヒドロクロリドの分子標的には、TRESK チャネル自体と、TREK-1 や TALK-1 などの他の関連するカリウムチャネルが含まれます。 その作用機序に関与する経路は、主に細胞興奮性とシグナル伝達の調節に関連しています .
類似化合物との比較
A2764 ジヒドロクロリドは、TRESK カリウムチャネルに対する高い選択性でユニークです。類似化合物には以下が含まれます。
TREK-1 阻害剤: これらの化合物は、カリウムチャネルを標的とするものですが、選択性プロファイルが異なります。
TALK-1 阻害剤: A2764 ジヒドロクロリドと同様に、これらの阻害剤はカリウムチャネルに影響を与えるものですが、選択性と効力は異なります。
A2764 ジヒドロクロリドのユニークな点は、基底電流と比較して活性化された TRESK チャネルに対する感受性が高いことであるため、特定の研究用途のための貴重なツールとなっています .
特性
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-N,N-diethylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O.2ClH/c1-3-18(4-2)10-11-19-14-8-7-13(16)12-6-5-9-17-15(12)14;;/h5-9H,3-4,10-11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRDPULCSHGKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C2C(=C(C=C1)Cl)C=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
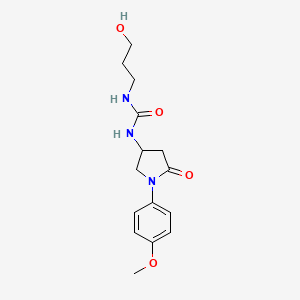
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3018472.png)
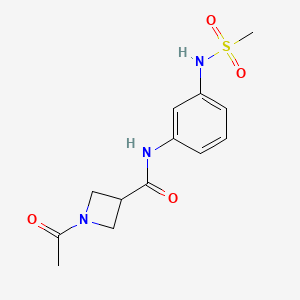
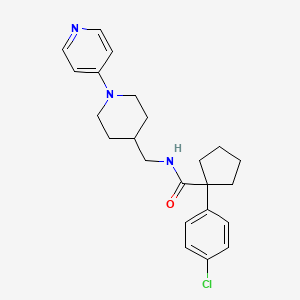

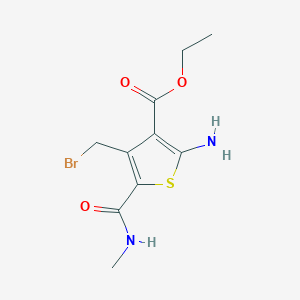
![6-{5-[4-(Propan-2-yloxy)benzoyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B3018480.png)
![N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3018482.png)
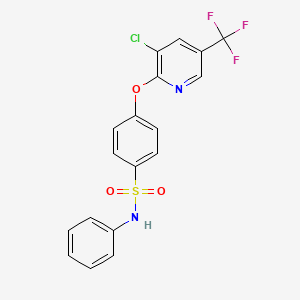
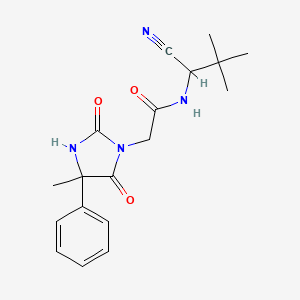
![5-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018486.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide](/img/structure/B3018489.png)
